molecular formula C18H23N3O3S B2390196 2-(1H-indol-1-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide CAS No. 2034304-56-6

2-(1H-indol-1-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide

Cat. No. B2390196
CAS RN: 2034304-56-6
M. Wt: 361.46
InChI Key: QHNSIWIWWZBZAG-UHFFFAOYSA-N
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Description

2-(1H-indol-1-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide, also known as Compound X, is a novel chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its unique chemical structure makes it an attractive candidate for further investigation.

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

Compounds incorporating sulfamoyl moieties, similar in function to the methylsulfonyl group in the mentioned compound, have been synthesized for their potential as antimicrobial agents. Heterocyclic compounds bearing these groups have shown promising results in in vitro antibacterial and antifungal activities, indicating their utility in developing new antimicrobial drugs (Darwish et al., 2014).

Antibacterial Activities

Research into 2-oxaisocephems, which share structural similarities to the bicyclic and sulfonamide parts of the query compound, revealed potent activities against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This highlights the compound's potential relevance in the development of new antibiotics (Tsubouchi et al., 1994).

Chemical Synthesis and Reactivity

The use of related sulfonamide and bicyclic structures in chemical synthesis has been explored for creating diverse organic molecules. These studies contribute to the development of novel synthetic methods that can be applied to produce a variety of pharmacologically relevant compounds. For instance, the synthesis of azabicyclo octane derivatives has been reported, showcasing the versatility of these scaffolds in organic synthesis (Flynn et al., 1992).

Pharmacological Applications

Compounds featuring azabicyclo structures and sulfonamide groups have been studied for their pharmacological properties, including their potential as ligands for muscarinic acetylcholinergic receptors. These studies are crucial for understanding how structural modifications affect receptor affinity and selectivity, informing the design of new therapeutic agents (McPherson et al., 1995).

properties

IUPAC Name

2-indol-1-yl-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S/c1-25(23,24)21-15-6-7-16(21)11-14(10-15)19-18(22)12-20-9-8-13-4-2-3-5-17(13)20/h2-5,8-9,14-16H,6-7,10-12H2,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHNSIWIWWZBZAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)CN3C=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-indol-1-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide

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